molecular formula C7H8N4OS B1446201 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 1936634-00-2

3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B1446201
CAS No.: 1936634-00-2
M. Wt: 196.23 g/mol
InChI Key: ULQSUGQPQVHCFU-UHFFFAOYSA-N
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Description

The compound 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic heterocyclic building block of significant interest in medicinal chemistry for the development of novel pharmacologically active agents. Its core structure integrates a thienotriazinone scaffold, which is frequently explored in the search for new antimicrobial compounds . Research on closely related analogs has demonstrated that the thieno[3,2-d][1,2,3]triazin-4(3H)-one scaffold is a privileged structure for investigating activity against a range of bacterial and fungal pathogens . Furthermore, recent studies on complex pentacyclic systems incorporating the thieno[3,2-d][1,2,3]triazin-one moiety have revealed promising neurotropic properties, including anticonvulsant and neuroprotective effects . These findings suggest its potential application in foundational research for central nervous system (CNS) disorders. The 2-aminoethyl side chain at the N-3 position provides a versatile handle for further chemical functionalization, enabling researchers to synthesize diverse derivatives or conjugate the core scaffold to other molecules for structure-activity relationship (SAR) studies and the creation of hybrid compounds . This makes it a valuable reagent for probing biological mechanisms and expanding chemical libraries in drug discovery.

Properties

IUPAC Name

3-(2-aminoethyl)thieno[3,2-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-2-3-11-7(12)6-5(9-10-11)1-4-13-6/h1,4H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSUGQPQVHCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • Thieno ring precursors such as substituted thiophenes or thieno derivatives.
  • Aminoethylating agents, commonly 2-aminoethyl halides or equivalents.
  • Cyclization agents and bases for ring closure.
  • Solvents such as tetrahydrofuran (THF), ethanol, or dimethyl sulfoxide (DMSO).
  • Catalysts or bases like triethylamine (Et3N) for acylation and cyclization steps.

Stepwise Synthesis

Based on analogous preparation methods for related triazine derivatives, a representative synthetic route can be summarized as follows:

Step Reaction Description Conditions Yield (%) Notes
1 Acylation of amino-thieno precursor with chloroacetyl chloride in presence of triethylamine THF, 0°C to 85°C, 2-10 hours ~80-85 Formation of chloroacetamide intermediate
2 Nucleophilic substitution with hydrazine hydrate to form hydrazide derivative Reflux in ethanol, 8 hours ~80 Hydrazide intermediate formation
3 Reaction of hydrazide with isocyanates or isothiocyanates to form substituted hydrazinecarboxamides Reflux in ethanol, 5-6 hours 80-90 Introduction of various substituents
4 Cyclization under alkaline conditions (NaOH) to form the triazine ring Reflux, 5-6 hours 78-85 Formation of 1,2,4-triazine ring system
5 Further functionalization or purification Various Variable Final product isolation

Note: The above steps are adapted from closely related triazine derivative syntheses reported in recent literature, which share mechanistic and procedural similarities to the target compound synthesis.

Representative Experimental Procedure

An example experimental protocol adapted for the preparation of a closely related triazine derivative (which can be modified for the target compound) is as follows:

  • Step 1: In a 50 mL round-bottom flask, dissolve 0.5 g of the amino-thieno precursor in 8 mL THF with 0.2 mL triethylamine. Cool to 0°C, then add 0.12 mL chloroacetyl chloride dropwise. Stir for 2 hours at room temperature, then heat to 75-85°C for 10 hours. Quench with ice water, filter, wash, and recrystallize from acetone.

  • Step 2: Dissolve the intermediate in absolute ethanol, add excess hydrazine hydrate, and reflux for 8 hours. Cool, add ice water, filter, wash, and recrystallize.

  • Step 3: React hydrazide intermediate with phenyl isocyanate (or other isocyanates) in ethanol under reflux for 5-6 hours. Cool and isolate the product by filtration and recrystallization.

  • Step 4: Cyclize the substituted hydrazinecarboxamide by refluxing in 4N NaOH for 5-6 hours. Cool, neutralize with HCl, filter, and recrystallize to obtain the triazine ring system.

Characterization and Yields

Compound Stage Physical State Melting Point (°C) Yield (%) Key Spectral Features (FT-IR, NMR)
Chloroacetamide intermediate Solid 150-155 83 C=O stretch ~1700 cm⁻¹; 1H NMR signals for methylene protons
Hydrazide intermediate Solid 160-165 80 NH2 signals in 1H NMR; FT-IR NH stretch 3300-3500 cm⁻¹
Substituted hydrazinecarboxamides Solid 180-190 80-90 Characteristic amide and hydrazine signals in NMR and IR
Cyclized triazine derivatives Solid 200-210 78-85 Triazine ring signals in 13C NMR; disappearance of hydrazide NH2

These data are consistent with the formation of the desired heterocyclic framework and confirm the structural integrity of the product.

Research Findings and Optimization Notes

  • The use of triethylamine as a base in the acylation step is critical for high yield and purity.
  • Reaction temperature and time significantly affect the cyclization efficiency; prolonged reflux in alkaline medium ensures complete ring closure.
  • Hydrazine hydrate is a versatile reagent for converting chloroacetamides to hydrazides, enabling further functionalization.
  • The choice of isocyanate or isothiocyanate allows structural diversification at the hydrazide stage, which can be tailored for specific biological activities.
  • Purification by recrystallization from ethanol or acetone yields high-purity compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and thieno groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or triazine rings.

Scientific Research Applications

3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at position 3 significantly influences melting points, yields, and spectral features. Selected analogs are compared below:

Compound Name (Substituents) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Evidence ID
3-Methyl-benzo[4,5]thieno-triazin-4-one (CP-1) 103–105 46 IR: 1660 cm⁻¹ (C=O); NMR: δ 2.2 (s, CH₃)
3-Ethyl-benzo[4,5]thieno-triazin-4-one (CP-2) 131–134 49 IR: 1660 cm⁻¹ (C=O); NMR: δ 2.8–3.0 (m, CH₂)
7,9-Dimethyl-pyrido-thieno-triazin-4-one (8a) 300–302 72 IR: 1690 cm⁻¹ (C=O); NMR: δ 2.35 (s, CH₃)
3-Methyl-thieno-pyrimidin-4-one (3a) 148–150 48 NMR: δ 3.3 (s, CH₃); LC-MS: [M+H]+ = 335

Key Observations :

  • Aminoethyl vs. Alkyl Groups: The aminoethyl group in the target compound is expected to lower the melting point compared to rigid aryl-substituted derivatives (e.g., 8a, 300–302°C) due to reduced crystallinity.
  • Hydrogen Bonding: The anti-conformer of pyrido-thieno-triazinones (e.g., 7a) stabilizes via intramolecular H-bonding between the 3-amino group and carbonyl oxygen, reducing energy by 3.8 kcal/mol compared to syn-conformers . The aminoethyl group may enhance such interactions, improving solubility.

Comparison of Spectral Data

Feature 3-(2-Aminoethyl)thieno-triazin-4-one (Predicted) 3-Methyl-benzo[4,5]thieno-triazin-4-one (CP-1) 7,9-Dimethyl-pyrido-thieno-triazin-4-one (8a)
IR C=O Stretch ~1660–1690 cm⁻¹ 1660 cm⁻¹ 1690 cm⁻¹
¹H NMR (Alkyl Groups) δ 2.5–3.5 (m, CH₂NH₂) δ 2.2 (s, CH₃) δ 2.35 (s, CH₃)
MS Fragmentation [M+H]+ ~250–350 221.06 (M+) 335 (M+)

Biological Activity

3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d][1,2,3]triazine core, which contributes to its unique reactivity and biological properties. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d][1,2,3]triazines possess antimicrobial properties. For instance, compounds with lipophilic substitutions demonstrated enhanced efficacy against bacteria and fungi compared to their less substituted counterparts .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways that control cell growth and apoptosis.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound can bind to specific biomolecules such as enzymes and receptors. This binding can either inhibit or activate these molecules depending on the context.
  • Cell Signaling Modulation : It influences key signaling pathways within cells. For example, it may alter the phosphorylation states of proteins involved in cell growth and survival.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various thieno derivatives against multiple bacterial strains. The results indicated that compounds with halogenated phenyl groups exhibited significantly higher antimicrobial activity than those without such substitutions. Specifically, compounds with chlorophenyl and fluorophenyl groups showed promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies assessed the antiproliferative effects of this compound on breast and colon cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent against these cancers. Further mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thieno derivatives:

Compound TypeBiological ActivityNotable Features
Thieno[2,3-d]pyrimidinesAnticancerPotent LHRH antagonists
Thieno[3,2-d]triazinesAntimicrobialEnhanced activity with lipophilic groups
Thieno[3,2-d][1,2,4]triazolesAntiproliferativeDiverse mechanisms of action

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Core Formation : Use the Gewald reaction to assemble the thieno[3,2-d]triazine core from 2-aminothiophene derivatives and nitriles under acidic conditions (e.g., ethanol with catalytic acetic acid) .
  • Aminoethyl Substitution : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. Diazotization of precursor amines with NaNO₂/HCl at 0–5°C, followed by coupling with ethylenediamine, is a common approach .
  • Optimization : Control reaction pH (5–7 for cyclization) and temperature (reflux in ethanol or DMF at 80–100°C). Catalysts like ZnCl₂ or Pd/C may enhance yields in coupling steps .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and amine (N-H) bands at ~3300 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.3 ppm), methylene groups in the aminoethyl sidechain (δ 2.8–3.5 ppm), and triazine ring carbons (δ 150–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 335–369 in EI-MS) and fragmentation patterns consistent with thienotriazine cleavage .
  • Contradiction Resolution : Cross-validate with 2D NMR (COSY, HSQC) and elemental analysis to address discrepancies in aromatic proton assignments or unexpected byproducts .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar dilution (MIC ≤ 50 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays : Employ MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations for 48–72 hours .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of substituents for enhanced bioactivity?

  • Methodological Answer :

  • Aminoethyl Modifications : Replace ethyl with bulkier groups (e.g., cyclopropylmethyl) to improve target binding. Computational docking (AutoDock Vina) predicts interactions with hydrophobic enzyme pockets .
  • Triazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance metabolic stability and lipophilicity (logP ~2.5–3.5) .
  • Validation : Synthesize derivatives (e.g., 3-(3-aminopropyl) variants) and compare IC₅₀ values in enzyme inhibition assays .

Q. What computational strategies are effective in predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Maestro or MOE to model interactions with EGFR (PDB: 1M17). Prioritize hydrogen bonds between the triazine core and Lys745/Thr766 residues .
  • MD Simulations : Run 100-ns trajectories (AMBER/GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the triazine ring) using Phase or LigandScout .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability data using internal controls (e.g., staurosporine for apoptosis) and consistent seeding densities (e.g., 5,000 cells/well) .
  • Batch Analysis : Compare compound purity (HPLC ≥95%) and stability (TGA/DSC) across studies. Degradation products (e.g., hydrolyzed triazine) may skew results .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem BioAssay) and apply statistical models (e.g., random-effects meta-regression) to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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